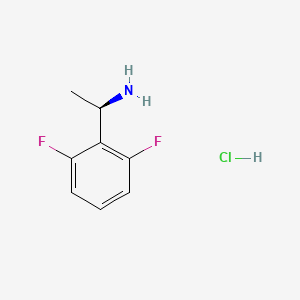
5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic compound . The “5-bromo” indicates the presence of a bromine atom at the 5th position of the isoquinoline ring . The “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide” part suggests that it has a nicotinamide moiety attached to the nitrogen atom of the isoquinoline ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, a bromine atom, and a nicotinamide moiety . The exact 3D conformation would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
As a complex organic molecule, “this compound” could potentially undergo a variety of chemical reactions. These might include substitutions at the bromine position, transformations of the nicotinamide group, or reactions involving the isoquinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom might increase its molecular weight and could affect its reactivity . The nicotinamide moiety might influence its solubility and its potential to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Molecular Design
This compound and related derivatives are frequently explored within synthetic chemistry for the creation of complex molecular structures. For instance, the reaction of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline with activated alkynes has been studied, showcasing the synthesis of stable tetrahydropyrrolo[2,1-a]isoquinolin-ium ylides. Such reactions provide pathways to substituted dihydropyrrolo[2,1-a]isoquinolines, demonstrating the compound's utility in generating structurally diverse molecules with potential biological activities (Voskressensky et al., 2010).
Potential Anticancer Applications
Research into the anticancer properties of related compounds includes the design and synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure. These compounds have shown moderate to high levels of antitumor activities against various cancer cell lines, such as human lung adenocarcinoma and cervical carcinoma cells, indicating the potential of derivatives of 5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide in cancer treatment (Fang et al., 2016).
Drug Delivery and Prodrug Development
The compound's derivatives have been studied for their potential as prodrug systems, particularly for selective drug delivery to hypoxic tissues. For example, the biomimetic reduction of 5-bromo-2-((1-methyl-2-nitroimidazol-5-yl)methyl)isoquinolin-1-one can effectively release 5-bromoisoquinolin-1-one, showcasing its utility in developing prodrug systems that can selectively target hypoxic cancer cells (Parveen et al., 1999).
Enzyme Inhibition for Disease Management
The structural analogs of this compound have been implicated in enzyme inhibition studies, which are crucial for understanding metabolic pathways and developing treatments for diseases characterized by abnormal enzyme activity. For instance, small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme involved in metabolic processes, have been developed to direct future drug design for metabolic and chronic diseases (Neelakantan et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c16-11-5-10(7-17-8-11)14(20)19-12-2-1-9-3-4-18-15(21)13(9)6-12/h1-2,5-8H,3-4H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKXZMTXCMIHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2832263.png)
![Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2832265.png)


![(2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2832270.png)
![Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate](/img/structure/B2832271.png)
![6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2832272.png)


![3-amino-N-(4-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2832276.png)
![Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2832277.png)
![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2832279.png)
![6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2832280.png)